molecular formula C13H20ClN3O B12231083 1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine

1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12231083
M. Wt: 269.77 g/mol
InChI Key: CBGZVLMQCSAFFS-UHFFFAOYSA-N
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Description

1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that features a furan ring and a pyrazole ring connected through a methanamine bridge

Preparation Methods

The synthesis of 1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-isobutyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions include a solvent like methanol or ethanol and a mild temperature to ensure the formation of the desired product.

Chemical Reactions Analysis

1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the furan or pyrazole rings, using reagents like halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds, such as:

    1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine: This compound has a similar structure but with a methyl group instead of an isobutyl group.

    1-(2-furyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine: This compound features an ethyl group instead of an isobutyl group.

    1-(2-furyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine: This compound has a propyl group instead of an isobutyl group.

Properties

Molecular Formula

C13H20ClN3O

Molecular Weight

269.77 g/mol

IUPAC Name

1-(furan-2-yl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H19N3O.ClH/c1-11(2)9-16-10-12(7-15-16)6-14-8-13-4-3-5-17-13;/h3-5,7,10-11,14H,6,8-9H2,1-2H3;1H

InChI Key

CBGZVLMQCSAFFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=CO2.Cl

Origin of Product

United States

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